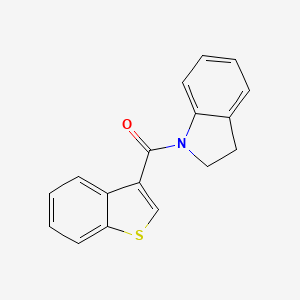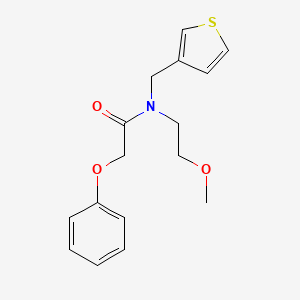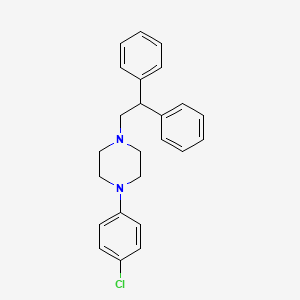
1-(1-benzothien-3-ylcarbonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzothien-3-ylcarbonyl)indoline, also known as BTI, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an indoline core structure, which makes it a promising candidate for the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
1-(1-benzothien-3-ylcarbonyl)indoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancers. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1-(1-benzothien-3-ylcarbonyl)indoline has been used as a building block for the synthesis of novel organic semiconductors with applications in organic photovoltaics and field-effect transistors.
Wirkmechanismus
The mechanism of action of 1-(1-benzothien-3-ylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of 1-(1-benzothien-3-ylcarbonyl)indoline are still under investigation, but its broad-spectrum activity against various cancer cell lines suggests that it may have multiple targets.
Biochemical and Physiological Effects:
1-(1-benzothien-3-ylcarbonyl)indoline has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In animal studies, 1-(1-benzothien-3-ylcarbonyl)indoline has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-benzothien-3-ylcarbonyl)indoline is its broad-spectrum activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. It also has good pharmacokinetic properties and low toxicity in animal studies, which suggests that it may have a favorable safety profile in humans. However, the synthesis of 1-(1-benzothien-3-ylcarbonyl)indoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product. This may limit its use in large-scale production and may make it more difficult to study its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-(1-benzothien-3-ylcarbonyl)indoline, including the identification of its molecular targets and the development of new derivatives with improved activity and selectivity. 1-(1-benzothien-3-ylcarbonyl)indoline has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, and further studies in this area may lead to the development of new treatments for these conditions. In materials science, 1-(1-benzothien-3-ylcarbonyl)indoline has been used as a building block for the synthesis of novel organic semiconductors, and further research in this area may lead to the development of new materials with improved electronic properties. Overall, 1-(1-benzothien-3-ylcarbonyl)indoline is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
1-(1-benzothien-3-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-bromobenzo[b]thiophene with N-methylindoline in the presence of a palladium catalyst, which results in the formation of 1-(3-bromobenzo[b]thien-2-yl)indoline. This intermediate is then reacted with triethylamine and acetic anhydride to yield 1-(1-benzothien-3-ylcarbonyl)indoline. The synthesis of 1-(1-benzothien-3-ylcarbonyl)indoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Eigenschaften
IUPAC Name |
1-benzothiophen-3-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(14-11-20-16-8-4-2-6-13(14)16)18-10-9-12-5-1-3-7-15(12)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYIVDZOGFJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzothiophen-3-yl(2,3-dihydro-1H-indol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)